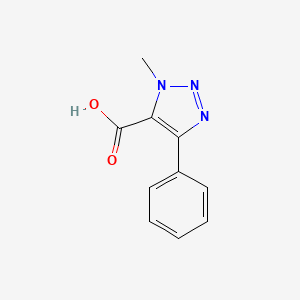

1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

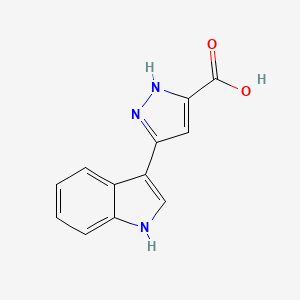

“1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-” is a chemical compound that belongs to the class of heterocyclic building blocks . It has an empirical formula of C3H3N3O2 and a molecular weight of 113.07 . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a key process in the synthesis of 1,2,3-triazoles . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Medicinal Chemistry

Triazoles, including 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-, have been extensively studied for their pharmacological properties. These compounds have been explored for their potential anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. The versatility of the triazole core allows for structural variations, leading to the synthesis of new drugs with potential therapeutic applications (Ferreira et al., 2013).

Advances in Synthesis Techniques

The development of new synthetic routes for triazole derivatives, including 1,4-disubstituted 1,2,3-triazoles, has been a focus of recent research. These methods include copper(I) catalyzed azide-alkyne cycloaddition reactions, which are pivotal for the efficient and regioselective synthesis of triazole compounds. Such synthetic advancements enable the rapid generation of triazole-based compounds for further biological evaluation and potential drug development (Kaushik et al., 2019).

Environmental and Material Science Applications

1H-1,2,3-Triazole derivatives have also found applications in material science and environmental protection. For instance, these compounds have been studied for their effectiveness as corrosion inhibitors for various metal surfaces, highlighting their potential in reducing metal degradation in aggressive environments (Hrimla et al., 2021). Moreover, their inclusion in polymeric membranes suggests their utility in developing new materials with enhanced properties, such as increased thermal stability and ionic conductivity, which are crucial for applications like fuel cells (Prozorova & Pozdnyakov, 2023).

Biological Features and Pharmacological Potential

The exploration of 1,2,4-triazole derivatives, including those related to 1H-1,2,3-Triazole-5-carboxylic acid, 1-methyl-4-phenyl-, has revealed a broad spectrum of biological activities. These activities encompass antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, making them promising candidates for further pharmacological studies and drug development (Ohloblina, 2022).

Eigenschaften

IUPAC Name |

3-methyl-5-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWFXKJOPRBBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)